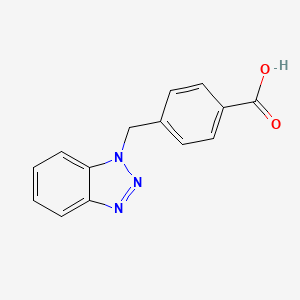![molecular formula C12H14ClF2NO3 B2786324 2-Chloro-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}-N-methylacetamide CAS No. 877963-81-0](/img/structure/B2786324.png)
2-Chloro-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}-N-methylacetamide is a synthetic compound with interesting chemical properties and potential applications in various scientific fields. Its unique molecular structure makes it a subject of study in organic chemistry, pharmacology, and material science.
Preparation Methods Synthetic routes to this compound typically involve the reaction of 2-chloro-N-methylacetamide with a suitable benzyl derivative under controlled conditions. Reaction conditions often include the use of solvents such as dichloromethane or methanol, along with catalysts like potassium carbonate or sodium hydride. Industrial production may leverage similar methods but at larger scales and with optimized conditions to enhance yield and purity.
Chemical Reactions Analysis This compound undergoes various types of chemical reactions, including:
Substitution Reactions : It can participate in nucleophilic substitution reactions, especially at the chloro group.
Oxidation and Reduction : It can be involved in oxidative and reductive transformations, altering the functional groups attached to the phenyl ring.
Hydrolysis : The amide bond can be hydrolyzed under acidic or basic conditions. Common reagents used in these reactions include halogens, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications this compound is utilized in various research domains:
Chemistry : It's a valuable intermediate in the synthesis of more complex organic molecules.
Biology : Its effects on biological systems are studied to understand its potential as a bioactive compound.
Medicine : Investigated for potential pharmaceutical applications, including as a lead compound for drug development.
Industry : Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action The compound exerts its effects through specific interactions with molecular targets. These may include binding to enzymes, receptors, or other biomolecules, thereby influencing biochemical pathways. The precise mechanism of action depends on the context of its use, whether in a biological system or as part of a chemical synthesis.
Comparison with Similar Compounds Compared to similar compounds, this compound is unique due to its combination of a chloro group, difluoromethoxy, and methoxyphenyl groups. Similar compounds might include:
2-Chloro-N-{[4-(methoxy)-3-methoxyphenyl]methyl}-N-methylacetamide : Lacks the difluoromethoxy
Propriétés
IUPAC Name |
2-chloro-N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF2NO3/c1-16(11(17)6-13)7-8-3-4-9(19-12(14)15)10(5-8)18-2/h3-5,12H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABJGVJKEXOTPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)OC(F)F)OC)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
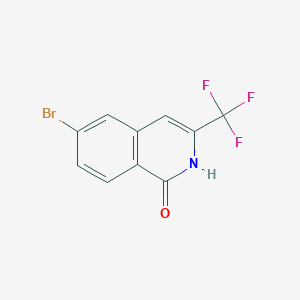
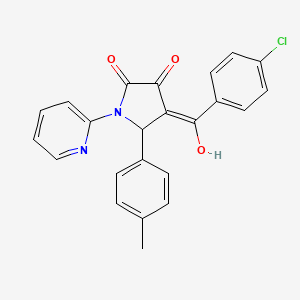
![2-[(2-Methoxyethyl)amino]-5-nitrobenzonitrile](/img/structure/B2786243.png)
![5-fluoro-4-(4-methoxyphenyl)-6-[4-(1H-pyrazole-3-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2786245.png)
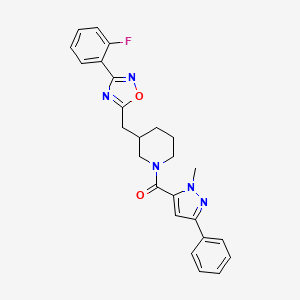
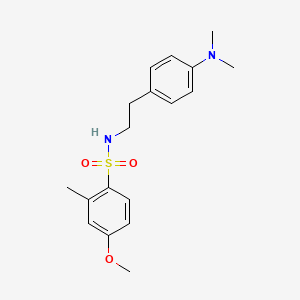
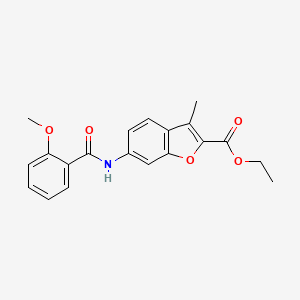
![N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide](/img/structure/B2786255.png)
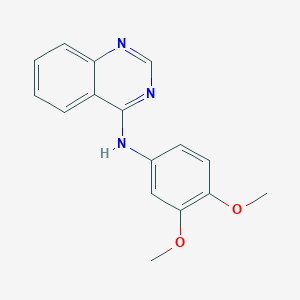
![ethyl 3-[4-(butan-2-yl)phenoxy]benzoate](/img/structure/B2786257.png)
![4-{[(4-methoxyphenyl)methyl]sulfanyl}-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2786260.png)
![N-{[4-(3-cyclopropyl-1H-pyrazol-1-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2786262.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide](/img/structure/B2786263.png)
